N-(3-CHLORO-4-FLUOROPHENYL)-N'-CYCLOHEXYLETHANEDIAMIDE

Description

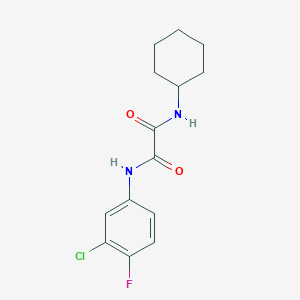

N-(3-Chloro-4-fluorophenyl)-N'-cyclohexylethanediamide is a diamide derivative featuring a substituted aromatic ring (3-chloro-4-fluorophenyl) and a cyclohexyl group linked via an ethanediamide backbone. For instance, details the synthesis of N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (3d), which shares the 3-chloro-4-fluorophenyl substituent but differs in its heterocyclic quinazoline core .

Properties

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-cyclohexyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClFN2O2/c15-11-8-10(6-7-12(11)16)18-14(20)13(19)17-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUURIWUCNONHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-N’-CYCLOHEXYLETHANEDIAMIDE typically involves multi-step organic synthesis techniques. One common approach is to start with the appropriate substituted aniline derivative, which undergoes a series of reactions including acylation, halogenation, and amination to introduce the desired functional groups. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) iodide to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-FLUOROPHENYL)-N’-CYCLOHEXYLETHANEDIAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the phenyl ring .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-CHLORO-4-FLUOROPHENYL)-N’-CYCLOHEXYLETHANEDIAMIDE exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity for these targets. Additionally, the compound may modulate signaling pathways involved in cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Chloro-Fluorophenyl vs. Chlorophenyl Groups

The 3-chloro-4-fluorophenyl group in the target compound introduces distinct electronic and steric properties compared to simpler chlorophenyl analogs. For example:

- 3-Chloro-N-phenyl-phthalimide () contains a single chloro substituent on a phthalimide backbone.

- N-(4-Bromo-2-fluorophenyl)-6-nitroquinazolin-4-amine (3c, ) demonstrates that halogenated aryl groups improve binding affinity in medicinal compounds due to enhanced lipophilicity and van der Waals interactions. This suggests that the chloro-fluoro substitution in the target compound may similarly optimize pharmacokinetic properties .

Core Structure: Ethanediamide vs. Phthalimide and Quinazoline

The ethanediamide backbone distinguishes the target compound from related heterocycles:

- Cyclohexyl Group : The cyclohexyl substituent introduces steric bulk and hydrophobicity, contrasting with the planar aromatic groups in phthalimides and quinazolines. This could influence crystallinity or membrane permeability in biological systems.

Research Findings and Limitations

- Thermal Stability : Phthalimide derivatives () exhibit high thermal stability (>300°C), suggesting that the ethanediamide analog may require stabilization via cyclohexyl group interactions to achieve comparable performance in polymer matrices .

- Biological Activity : The 3-chloro-4-fluorophenyl group in 3d () contributes to kinase inhibition, implying that the target compound could be screened for similar pharmacological activity, though its diamide backbone may alter binding kinetics .

- Data Gaps : Direct comparative studies on solubility, melting points, or bioactivity between the target compound and analogs are absent in the provided evidence. Further experimental validation is needed.

Biological Activity

N-(3-Chloro-4-fluorophenyl)-N'-cyclohexylethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including antibacterial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C₁₄H₁₈ClF₂N₂O

- Molecular Weight : 300.25 g/mol

The compound exhibits unique structural features that contribute to its biological activity, including the presence of a fluorine atom, which is known to enhance metabolic stability and bioactivity in drug design .

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of thiourea have shown effectiveness against various bacterial strains such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Compound A | E. faecalis | 40 | 29 |

| Compound B | P. aeruginosa | 50 | 24 |

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. Similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines such as MCF-7. For example, a related compound showed an IC50 value of 225 µM against breast cancer cells, indicating significant cytotoxicity .

Case Study: MCF-7 Cell Line

In a study evaluating the effects on MCF-7 cells, treated cells displayed increased lactate dehydrogenase (LDH) levels, suggesting cellular damage and apoptosis initiation:

| Treatment | LDH Levels (U/L) |

|---|---|

| Control | 85.35 ± 4.2 |

| Treated | 521.77 ± 30.8 |

Anti-inflammatory Activity

Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in disease pathways. The presence of the fluorine atom enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets .

Target Interaction

Research suggests that fluorinated compounds can significantly alter the binding affinity to target proteins, enhancing their therapeutic potential:

| Compound | Target Protein | Binding Affinity (Ki) |

|---|---|---|

| Compound X | MDM2 | <1 nM |

| This compound | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.